

# Iadademstat Clinical Trials: A Comparative Analysis of Patient Outcomes in AML and SCLC

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

ladademstat (ORY-1001) is an investigational, orally available small molecule that acts as a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] By blocking LSD1's enzymatic and scaffolding functions, iadademstat induces differentiation in cancer cells, representing a promising therapeutic strategy in hematologic malignancies and solid tumors.[1][4] This guide provides a detailed comparison of clinical trial results and patient outcomes for iadademstat against standard-of-care alternatives in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), supported by experimental data and protocols.

## Acute Myeloid Leukemia (AML) Comparison of Efficacy in Newly Diagnosed Unfit AML

**ladademstat** has been primarily evaluated in combination with azacitidine for newly diagnosed AML patients considered unfit for intensive chemotherapy. The key clinical data comes from the ALICE Phase IIa study. The current standard of care for this patient population is the combination of venetoclax and azacitidine, established by the VIALE-A trial.[5]



| Outcome Metric                  | ladademstat +<br>Azacitidine (ALICE<br>Trial)         | Venetoclax +<br>Azacitidine (VIALE-<br>A Trial)           | Azacitidine<br>Monotherapy<br>(VIALE-A Placebo<br>Arm) |
|---------------------------------|-------------------------------------------------------|-----------------------------------------------------------|--------------------------------------------------------|
| Overall Response<br>Rate (ORR)  | 81%[6]                                                | 66.8% (CR+CRi)[7]                                         | 29% (CR+CRi)[7]                                        |
| Complete Remission (CR/CRi)     | 64%[6]                                                | 66.8%[7]                                                  | 29%[7]                                                 |
| Median Overall<br>Survival (OS) | ~14.3 months (for patients achieving CR/CRi)[8]       | 14.7 months[9][10]                                        | 9.6 months[9][10]                                      |
| Duration of Response<br>(DoR)   | Median not reached;<br>68% of CR/CRi > 6<br>months[6] | Not explicitly stated in the same format                  | Not explicitly stated in the same format               |
| MRD Negativity                  | 82% of evaluable<br>CR/CRi patients[8]                | Not a primary endpoint, but associated with longer OS[10] | Not applicable                                         |

CR = Complete Remission; CRi = Complete Remission with incomplete hematological recovery; MRD = Measurable Residual Disease.

## Experimental Protocol: ALICE Phase IIa Study (ladademstat + Azacitidine)

Study Design: An open-label, Phase IIa dose-finding study conducted in Spain, enrolling adult patients (≥18 years) with newly diagnosed AML who were not eligible for intensive chemotherapy.[8][11]

- Patient Population: Unfit adult patients with AML as per WHO 2017 classification who had not received prior treatment.[8]
- Treatment Regimen:



- ladademstat: Administered orally at the recommended Phase 2 dose (RP2D) of 90 μg/m²/day, on a 5-days-on, 2-days-off weekly schedule.[6][11]
- Azacitidine: 75 mg/m² administered subcutaneously for 7 days (e.g., days 1-7 or days 1-5 and 8-9) of a 28-day cycle.[8][11]
- Primary Objectives: To assess the safety and tolerability of the combination and to establish the RP2D.[8]
- Secondary Objectives: To evaluate remission rates, time to response, duration of response, and overall survival.[8]

# Small Cell Lung Cancer (SCLC) Comparison of Efficacy in First-Line Extensive-Stage SCLC (ES-SCLC)

**ladademstat** is currently being investigated in a Phase I/II trial in combination with standard-of-care immune checkpoint inhibitors (ICIs) as a maintenance therapy following initial chemoimmunotherapy.[12][13] The comparator data is from the pivotal IMpower133 and CASPIAN trials, which established atezolizumab and durvalumab, respectively, in combination with platinum-etoposide chemotherapy as the current first-line standard of care.[14][15]



| Outcome<br>Metric                            | ladademstat +<br>ICI<br>(Atezolizumab<br>or<br>Durvalumab) -<br>NCI Ph I/II Trial | Atezolizumab<br>+ Chemo<br>(IMpower133) | Durvalumab +<br>Chemo<br>(CASPIAN) | Chemotherapy<br>Alone         |
|----------------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------|------------------------------------|-------------------------------|
| Primary Endpoint                             | Progression-Free<br>Survival (PFS)<br>[16]                                        | Overall Survival<br>(OS), PFS[17]       | Overall Survival<br>(OS)[18]       | N/A                           |
| Median Overall<br>Survival (OS)              | Data not yet<br>mature                                                            | 12.3 months[17]                         | 12.9 months[18]<br>[19]            | 10.3 - 10.5<br>months[17][20] |
| Median<br>Progression-Free<br>Survival (PFS) | Data not yet<br>mature                                                            | 5.2 months[15]                          | 5.1 months[21]                     | 4.3 - 5.4<br>months[15][21]   |
| 18-Month<br>Survival Rate                    | Data not yet<br>mature                                                            | 34.0%[17]                               | 32.0%[21]                          | 21.0% - 24.8%<br>[17][21]     |
| 3-Year Survival<br>Rate                      | Data not yet<br>mature                                                            | 16%<br>(exploratory)[22]                | 17.6%<br>(exploratory)[19]         | 5.8%<br>(exploratory)[19]     |

Chemo = Platinum-based chemotherapy (carboplatin or cisplatin) + etoposide.

## Experimental Protocol: NCI-Sponsored Phase I/II Study (ladademstat + ICI)

Study Design: A Phase I dose-finding and Phase II randomized trial for patients with ES-SCLC who have not progressed after initial chemoimmunotherapy.[12][16]

- Patient Population: Patients with ES-SCLC who have completed 4 cycles of platinumetoposide chemotherapy plus either atezolizumab or durvalumab, with their cancer having shrunk or stopped growing.[12]
- Treatment Regimen (Phase II):



- Arm 1 (Experimental): Patients receive iadademstat orally (dose determined in Phase I) plus their initial ICI treatment (Atezolizumab 1200 mg IV or Durvalumab IV on day 1 of each 28-day cycle).[16]
- Arm 2 (Control): Patients continue with their initial ICI therapy alone.[16]
- Primary Objective (Phase II): To compare progression-free survival (PFS) between the two arms.[16]
- Secondary Objectives: To assess the safety of the combination and compare objective response rate (ORR) and overall survival (OS) between the arms.[16]

# Visualizations: Mechanism and Workflow Signaling Pathway of ladademstat

**ladademstat**'s primary mechanism involves the inhibition of LSD1. In AML, this disrupts the LSD1/GFI-1 complex, promoting myeloid differentiation.[1] In SCLC, it impairs the LSD1/INSM1 interaction, which restores the expression of tumor-suppressing NOTCH pathway genes and reduces oncogenic drivers like ASCL1 and NEUROD1.[1]







Click to download full resolution via product page

Caption: Mechanism of **ladademstat** in AML and SCLC via LSD1 inhibition.

## **Experimental Workflow: ALICE Phase IIa Trial**

The workflow for the ALICE trial involved screening unfit AML patients, enrolling them into dose-finding cohorts, and assessing safety and efficacy to determine the recommended dose



and evaluate clinical outcomes.



Click to download full resolution via product page

Caption: Workflow diagram for the ALICE Phase IIa clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oryzon.com [oryzon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. ORY-1001 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. ajmc.com [ajmc.com]
- 6. oryzon.com [oryzon.com]
- 7. VIALE-A trial: Long-term efficacy and safety follow-up [aml-hub.com]
- 8. ashpublications.org [ashpublications.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Phase III VIALE-A Trial Demonstrated Sustained OS Benefit with Venetoclax in AML | Blood Cancers Today [bloodcancerstoday.com]
- 11. ladademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 14. academic.oup.com [academic.oup.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Oryzon wins FDA approval to begin SCLC treatment trial Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Updated Overall Survival and PD-L1 Subgroup Analysis of Patients With Extensive-Stage Small-Cell Lung Cancer Treated With Atezolizumab, Carboplatin, and Etoposide (IMpower133) - PubMed [pubmed.ncbi.nlm.nih.gov]







- 18. Durvalumab, with or without tremelimumab, plus platinum-etoposide versus platinum-etoposide alone in first-line treatment of extensive-stage small-cell lung cancer (CASPIAN): updated results from a randomised, controlled, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imfinzi plus chemotherapy tripled patient survival at three years in the CASPIAN Phase III trial in extensive-stage small cell lung cancer [astrazeneca.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Addition of Durvalumab With or Without Tremelimumab to Chemotherapy in Extensive-Stage SCLC - The ASCO Post [ascopost.com]
- 22. Five-year survival in patients with extensive-stage small cell lung cancer treated with atezolizumab in the Phase III IMpower133 study and the Phase III IMbrella A extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ladademstat Clinical Trials: A Comparative Analysis of Patient Outcomes in AML and SCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609776#iadademstat-clinical-trial-results-and-patient-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com